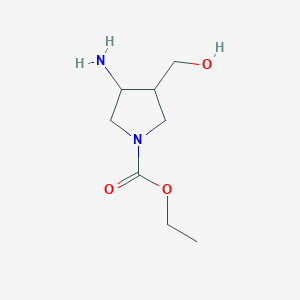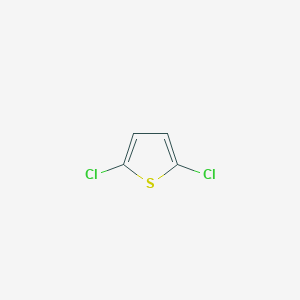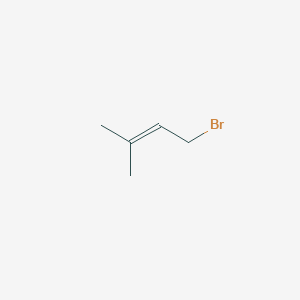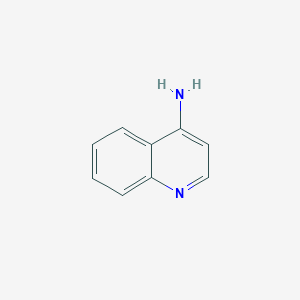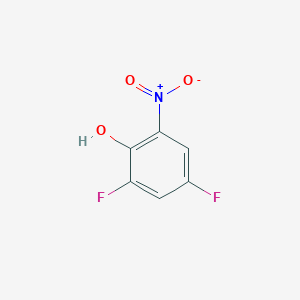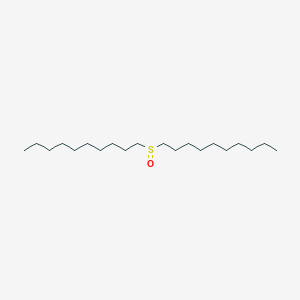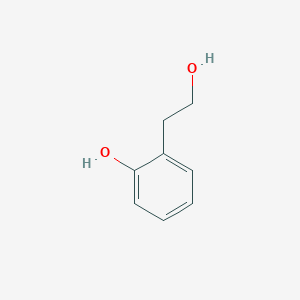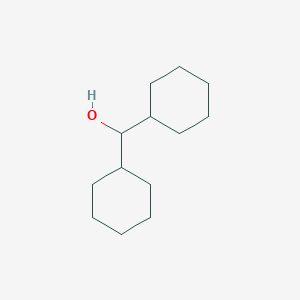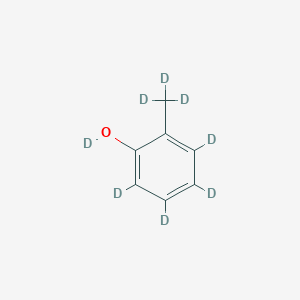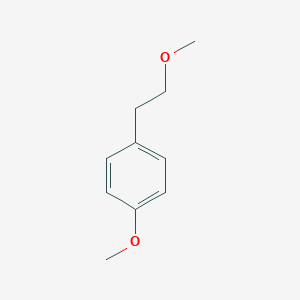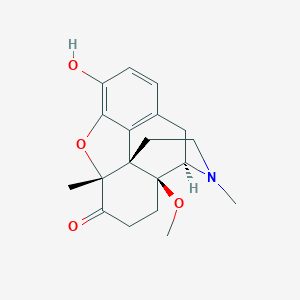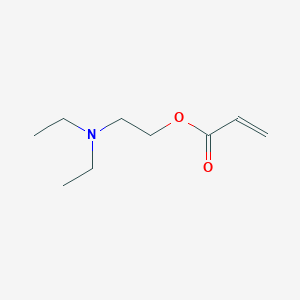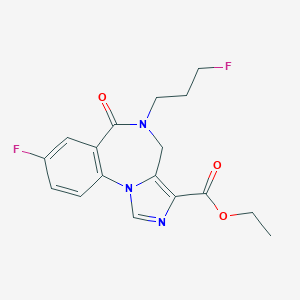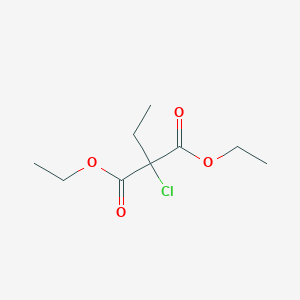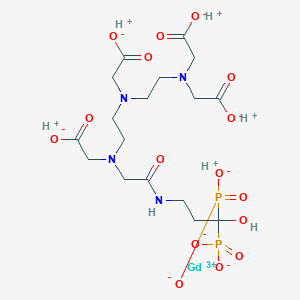
Gd-Dtpa-hpdp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gd-Dtpa-hpdp is a contrast agent used in magnetic resonance imaging (MRI) to enhance the contrast between different tissues. This contrast agent is a chelate of gadolinium (Gd) and diethylenetriaminepentaacetic acid (Dtpa) linked to a hydroxypropyl group (hpdp). Gd-Dtpa-hpdp is used to improve the visibility and clarity of MRI images, allowing for a more accurate diagnosis of various medical conditions.
Wirkmechanismus
Gd-Dtpa-hpdp works by binding to the water molecules in the body, which allows for a clearer distinction between different tissues in Gd-Dtpa-hpdp images. The gadolinium ion in Gd-Dtpa-hpdp has unpaired electrons, which creates a magnetic moment that interacts with the magnetic field generated by the Gd-Dtpa-hpdp machine, resulting in an enhanced signal.
Biochemische Und Physiologische Effekte
Gd-Dtpa-hpdp is a relatively safe contrast agent, with few reported adverse effects. It is eliminated from the body through the kidneys, and the majority of the compound is excreted within 24 hours after injection. However, in some rare cases, patients may experience an allergic reaction to the contrast agent.
Vorteile Und Einschränkungen Für Laborexperimente
Gd-Dtpa-hpdp is a useful tool for researchers in the field of Gd-Dtpa-hpdp imaging, as it allows for a clearer visualization of various tissues and structures. However, it is important to note that Gd-Dtpa-hpdp is not suitable for all types of Gd-Dtpa-hpdp imaging, and its use may be limited in certain cases.
Zukünftige Richtungen
There are several potential future directions for the use of Gd-Dtpa-hpdp in Gd-Dtpa-hpdp imaging. One area of research is the development of new contrast agents with improved properties, such as increased stability and reduced toxicity. Another area of research is the application of Gd-Dtpa-hpdp imaging in the diagnosis and treatment of various medical conditions, including cancer and neurological disorders.
In conclusion, Gd-Dtpa-hpdp is a safe and effective contrast agent used in Gd-Dtpa-hpdp imaging to enhance the contrast between different tissues. Its use has been extensively studied and has been shown to be useful in the diagnosis of various medical conditions. While there are some limitations to its use, there are also several potential future directions for research in this area.
Synthesemethoden
Gd-Dtpa-hpdp is synthesized by reacting GdCl3 with Dtpa-hpdp in the presence of sodium hydroxide and heating the mixture at 60°C for several hours. The resulting compound is then purified and formulated for use as a contrast agent in Gd-Dtpa-hpdp.
Wissenschaftliche Forschungsanwendungen
Gd-Dtpa-hpdp has been extensively studied for its use in Gd-Dtpa-hpdp imaging and has been shown to be safe and effective in enhancing the contrast between different tissues. It is used in the diagnosis of various medical conditions, including brain tumors, multiple sclerosis, and vascular diseases.
Eigenschaften
CAS-Nummer |
133019-01-9 |
|---|---|
Produktname |
Gd-Dtpa-hpdp |
Molekularformel |
C17H29GdN4O16P2 |
Molekulargewicht |
764.6 g/mol |
IUPAC-Name |
2-[2-[bis(carboxylatomethyl)amino]ethyl-[2-[carboxylatomethyl-[2-[(3-hydroxy-3,3-diphosphonatopropyl)amino]-2-oxoethyl]amino]ethyl]amino]acetate;gadolinium(3+);hydron |
InChI |
InChI=1S/C17H32N4O16P2.Gd/c22-12(18-2-1-17(31,38(32,33)34)39(35,36)37)7-20(9-14(25)26)5-3-19(8-13(23)24)4-6-21(10-15(27)28)11-16(29)30;/h31H,1-11H2,(H,18,22)(H,23,24)(H,25,26)(H,27,28)(H,29,30)(H2,32,33,34)(H2,35,36,37);/q;+3/p-3 |
InChI-Schlüssel |
WVZSYPBNCUZLCL-UHFFFAOYSA-K |
SMILES |
[H+].[H+].[H+].[H+].[H+].C(CNC(=O)CN(CCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(O)(P(=O)([O-])[O-])P(=O)([O-])[O-].[Gd+3] |
Kanonische SMILES |
[H+].[H+].[H+].[H+].[H+].C(CNC(=O)CN(CCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(O)(P(=O)([O-])[O-])P(=O)([O-])[O-].[Gd+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



